N1-(2-(dimethylamino)ethyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
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Description
N1-(2-(dimethylamino)ethyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C17H21N5O2S and its molecular weight is 359.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods
Researchers have developed various synthesis methods for compounds related to N1-(2-(dimethylamino)ethyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide. For example, Obydennov et al. (2013) described an improved synthesis technique for creating compounds with similar structures, showcasing the diversity in synthetic approaches for these complex molecules (Obydennov, Röschenthaler, & Sosnovskikh, 2013).
Chemical Behavior and Reactions
The chemical behavior and reactions of compounds closely related to this compound have been explored. Ledenyova et al. (2018) studied the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo-[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, demonstrating the complex reactions these compounds can undergo and providing insight into their chemical properties (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).
Antimicrobial and Antitumor Activities
Some derivatives of the compound have shown promising antimicrobial and antitumor activities. El‐Borai et al. (2013) reported on the synthesis of new pyrazolopyridines and their antioxidant, antitumor, and antimicrobial activities, indicating potential therapeutic applications for these compounds (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Optical Properties in Nanoparticles
The optical properties of organic nanoparticles, including those related to this compound derivatives, have been a subject of research. Fu and Yao (2001) studied the size effects on the optical properties of organic nanoparticles, providing valuable information on how these compounds interact with light and their potential applications in photonic devices (Fu & Yao, 2001).
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c1-21(2)9-8-18-16(23)17(24)19-15-13-10-25-11-14(13)20-22(15)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,18,23)(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIRTJRHEVREEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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